Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
Description
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core fused with a pyrimidine ring. Its structure includes a methyl ester group at position 4 of the triazole and a methyl substituent at position 3.
Properties
Molecular Formula |
C11H13N5O2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H13N5O2/c1-6-5-7(2)13-11(12-6)16-14-8(3)9(15-16)10(17)18-4/h5H,1-4H3 |
InChI Key |
LSCVMSDATBOWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2N=C(C(=N2)C(=O)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : DMF or tetrahydrofuran (THF) is preferred for solubilizing reactants.
-
Temperature : Reactions proceed at 20–50°C, with higher temperatures accelerating cyclization.
-
Catalyst : Potassium carbonate (1.2–2.0 equivalents) facilitates deprotonation and nucleophilic attack.
A representative procedure involves reacting ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate with 2-chloro-4-(chloromethyl)pyridine in DMF at 20°C for 18 hours, yielding 40–60% product after extraction and silica gel chromatography.
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine moiety is introduced via nucleophilic substitution. A pre-formed triazole ester reacts with 4,6-dimethylpyrimidin-2-amine in the presence of a palladium catalyst. This method requires anhydrous conditions and inert atmospheres to prevent side reactions.
Key Parameters
-
Catalyst : Palladium(II) acetate or copper(I) iodide enables coupling.
-
Solvent : THF or acetone-water mixtures (1:2 ratio) are effective.
-
Yield : Reported yields range from 50% to 75%, depending on substituent steric effects.
For instance, click chemistry using Cu(OAc)₂ and sodium ascorbate in acetone-water achieves 85–90% yield for analogous triazole-pyrimidine hybrids.
Esterification and Functional Group Interconversion
The methyl ester group is introduced via esterification of the corresponding carboxylic acid. Lithium aluminium hydride (LiAlH₄) reduces ester intermediates to alcohols, which are subsequently oxidized back to carboxylates under controlled conditions.
Experimental Protocol
-
Reduction : Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate is treated with LiAlH₄ in THF at 0–30°C, yielding (5-methyl-1H-1,2,4-triazol-3-yl)methanol (80–90% yield).
-
Oxidation : The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to regenerate the carboxylic acid.
-
Esterification : The acid reacts with methanol in the presence of H₂SO₄, achieving quantitative esterification.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or reverse-phase HPLC. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity:
-
¹H NMR : Peaks at δ 2.5–3.0 ppm (pyrimidine methyl groups) and δ 3.8–4.2 ppm (triazole methyl).
-
IR : Stretching vibrations at 1700 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (triazole C=N).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 40–60 | 18–24 h | Scalability |
| Nucleophilic Substitution | 50–75 | 12–18 h | Functional group tolerance |
| Click Chemistry | 85–90 | 6–8 h | High regioselectivity |
Click chemistry offers superior yields and regioselectivity but requires stringent control over azide handling. Cyclocondensation remains preferred for large-scale synthesis due to lower catalyst costs.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
Conditions and Outcomes
Mechanistic Insight :
The ester hydrolyzes via nucleophilic acyl substitution, with the pyrimidine ring’s electron-withdrawing effect enhancing the electrophilicity of the carbonyl carbon .
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in nucleophilic substitution reactions, particularly at the N1 position, due to its electron-deficient nature.
Key Examples
Notable Reaction :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, enabling applications in bioconjugation .
Cycloaddition Reactions
The pyrimidine moiety engages in [4+2] cycloadditions, forming fused heterocycles under thermal or catalytic conditions.
Diels-Alder Reaction
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Pyrimidine-fused bicyclic adduct |
| Acetylenedicarboxylate | Cu(OTf)₂, DCM | Spirocyclic derivatives |
Outcome :
The pyrimidine’s electron-deficient character facilitates inverse-electron-demand Diels-Alder reactions, expanding structural complexity .
Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable functionalization at the pyrimidine’s C4/C6 methyl groups or triazole’s C5 position.
Reaction Table
| Catalyst | Substrate | Coupling Partner | Product |
|---|---|---|---|
| Pd(PPh₃)₄ | This compound | Aryl boronic acids | Biaryl derivatives |
| CuI | Same substrate | Terminal alkynes | Triazole-alkyne conjugates |
Example :
Suzuki-Miyaura coupling introduces aryl groups at the pyrimidine’s methyl positions, enhancing pharmacological potential .
Interaction with Biological Targets
Though primarily chemical, the compound’s triazole-pyrimidine framework mimics purine bases, enabling non-covalent interactions (e.g., hydrogen bonding, π-stacking) with enzymes like dihydrofolate reductase (DHFR). These interactions inform its antimicrobial activity .
Stability Under Thermal and pH Conditions
| Condition | Observation |
|---|---|
| Thermal (150°C) | Stable for 24 hours; decomposition initiates at 180°C . |
| pH 2–10 | Stable in neutral/basic conditions; ester hydrolysis predominates in acidic media . |
Scientific Research Applications
Synthesis and Characterization
The synthesis of Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the use of click chemistry techniques. This method allows for the efficient formation of triazole compounds through the reaction of azides and alkynes under mild conditions. The characterization of synthesized compounds is performed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of triazole derivatives. Compounds similar to this compound have shown promising activity against various bacterial strains. For instance, derivatives have been tested for their efficacy against Mycobacterium tuberculosis, revealing significant inhibitory effects .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways that promote cell survival. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells .
Case Study 1: Anti-Tubercular Activity
A series of synthesized triazole derivatives were evaluated for their anti-tubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study utilized the resazurin microplate assay method to determine the Minimum Inhibitory Concentration (MIC). Compounds with the methyltriazole moiety showed enhanced activity compared to traditional antibiotics, suggesting a novel therapeutic avenue for tuberculosis treatment .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, a library of triazole-based compounds was screened against various cancer cell lines using MTT assays. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range. Molecular docking studies further elucidated the interaction between these compounds and target proteins involved in cancer progression .
Mechanism of Action
The mechanism by which Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Triazole Hybrids
Compound 40 (Ethyl 4-((N-butyl-5-(4-((3-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)pentanamido)methyl)benzoate):
- Structural Differences : Replaces the methyl ester with an ethyl ester and introduces a thioacetamido-thiazole chain.
- Functional Impact : The thioether and thiazole groups enhance hydrophobic interactions, contributing to its role as a dual Sirt2/HDAC6 inhibitor .
- Synthetic Route : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, contrasting with the target compound’s simpler esterification protocols.
Compound 3 (2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine):
- Structural Differences: Features a hydrazine linker and a pyranone ring instead of a triazole-ester system.
- Functional Impact : The hydrazine group facilitates chelation with metal ions, making it a precursor for metallodrugs .
Pyrimidine Derivatives with Varied Substituents
Compound 4i (6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one):
- Structural Differences : Incorporates a coumarin fluorophore and a tetrazole ring.
- Functional Impact : The coumarin moiety enables fluorescence-based bioimaging, while the tetrazole enhances metabolic stability compared to the methyl ester in the target compound .
Compound 4j (1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one):
- Structural Differences : Replaces the triazole with a pyrazolone ring and adds a thioxo group.
- Functional Impact : The thioxo group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
Biological Activity
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound characterized by its unique triazole structure, which includes a five-membered ring with three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N5O2, with a molecular weight of approximately 247.25 g/mol. Its structure includes a carboxylate group and a triazole ring, which are critical for its biological activity.
Antimicrobial Properties
Compounds containing triazole moieties are well-documented for their antibacterial and antifungal properties. This compound has shown effectiveness against various pathogens by inhibiting critical enzyme functions essential for microbial survival .
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound Name | Activity Type | Inhibition Concentration (µg/mL) |
|---|---|---|
| Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole | Antibacterial | 25 - 50 |
| Methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-triazole | Antifungal | 20 - 30 |
| 1-(4-Chlorophenyl)-5-methyltriazole | Antifungal | 15 - 25 |
Enzyme Inhibition
Research indicates that this compound can interact with enzymes involved in metabolic pathways of microorganisms. For instance, studies on the inhibition of carbonic anhydrase-II have demonstrated that derivatives similar to methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole-4-carboxylate exhibit moderate inhibition potential .
Table 2: Inhibition Potency Against Carbonic Anhydrase-II
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole | 18.1 ± 1.31 | |
| Acetazolamide (standard) | 18.2 ± 0.23 |
The mechanism of action for methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole-4-carboxylate involves binding to the active sites of target enzymes through molecular docking simulations. These studies suggest that the compound's structural features allow it to effectively inhibit enzyme activity by occupying critical binding sites .
Case Studies
A notable study focused on the synthesis and evaluation of various triazole derivatives highlighted that methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole showed significant activity against bacterial strains such as E. coli and S. aureus. The study utilized both in vitro assays and molecular docking to elucidate the compound's binding affinities .
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate using statistical experimental design?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. A factorial design can be employed to evaluate key parameters (e.g., reaction temperature, solvent polarity, and catalyst loading) and their interactions. For example, a 2³ factorial design with central composite augmentation allows researchers to identify optimal conditions while reducing the number of experiments. Response Surface Methodology (RSM) can further refine variables like reaction time and molar ratios to maximize yield .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hybridization states (e.g., distinguishing pyrimidinyl vs. triazole protons).
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities in regiochemistry and confirm the 1,2,3-triazole linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What solvent systems are suitable for recrystallization to ensure high purity?
Methodological Answer: Solvent selection should prioritize polarity and solubility parameters. A mixed solvent system (e.g., ethanol-water or dichloromethane-hexane) is often effective. Differential Scanning Calorimetry (DSC) can monitor melting point consistency across recrystallization batches, while HPLC (C18 column, acetonitrile/water gradient) quantifies purity ≥95% .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Design accelerated stability studies by exposing the compound to:
Q. What strategies mitigate byproduct formation during esterification steps?
Methodological Answer:
- Use anhydrous conditions and molecular sieves to minimize hydrolysis.
- Optimize catalyst (e.g., DMAP) concentration to reduce acyloxy-triazole intermediates.
- Employ in-situ FTIR to monitor esterification progress and terminate reactions at ~90% conversion to avoid over-acylation .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and observed spectral data?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict NMR chemical shifts and IR vibrational modes. If experimental ¹H NMR deviates, simulate alternative tautomers (e.g., 1H- vs. 2H-triazole) or regioisomers. Compare computed vs. experimental spectra to identify misassignments, then validate with NOESY or HMBC correlations .
Q. What mechanistic insights can be gained from studying the compound’s reaction pathways?
Methodological Answer: Use reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces for key steps like cyclocondensation. Transition state analysis (IRC calculations) identifies rate-limiting steps, while microkinetic modeling correlates activation barriers with experimental yields. Compare with isotopic labeling (e.g., ¹⁵N in triazole formation) to validate mechanisms .
Q. How can researchers address contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Assay Design : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO ≤0.1%).
- Dose-Response : Use Hill equation modeling to compare IC₅₀ values.
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay). Statistical tools like ANOVA identify outliers, while cheminformatics models (QSAR) rationalize structure-activity discrepancies .
Q. What advanced separation techniques improve resolution of diastereomeric or regioisomeric impurities?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol modifiers.
- Crystallization-Induced Diastereomer Transformation (CIDT) : Exploit solubility differences via pH-controlled recrystallization.
- Capillary Electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives for charge-based separation .
Q. How can machine learning models enhance predictive synthesis planning for derivatives?
Methodological Answer: Train neural networks on reaction databases (e.g., Reaxys) using descriptors like molecular fingerprints, reaction conditions, and yields. For example, a random forest model predicts optimal catalysts for triazole-pyrimidine coupling. Validate with high-throughput experimentation (HTE) and iterative feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
